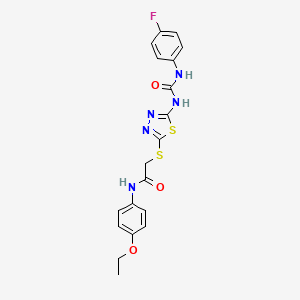N-(4-ethoxyphenyl)-2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide
CAS No.: 886935-56-4
Cat. No.: VC6432945
Molecular Formula: C19H18FN5O3S2
Molecular Weight: 447.5
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 886935-56-4 |
|---|---|
| Molecular Formula | C19H18FN5O3S2 |
| Molecular Weight | 447.5 |
| IUPAC Name | N-(4-ethoxyphenyl)-2-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C19H18FN5O3S2/c1-2-28-15-9-7-13(8-10-15)21-16(26)11-29-19-25-24-18(30-19)23-17(27)22-14-5-3-12(20)4-6-14/h3-10H,2,11H2,1H3,(H,21,26)(H2,22,23,24,27) |
| Standard InChI Key | YYRATIAHHKETSZ-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)F |
Introduction
Chemical Structure and Molecular Properties
N-(4-Ethoxyphenyl)-2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide features a 1,3,4-thiadiazole core substituted with a urea linkage at position 5 and a thioacetamide group at position 2. The urea moiety is further functionalized with a 4-fluorophenyl group, while the thioacetamide branch terminates in a 4-ethoxyphenyl substituent.
Molecular Formula and Physicochemical Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₈FN₅O₃S₂ |
| Molecular Weight | 463.51 g/mol |
| LogP (Partition Coefficient) | ~3.8 (estimated) |
| Topological Polar Surface Area | 126 Ų (calculated) |
The ethoxy (-OCH₂CH₃) and fluoro (-F) groups enhance lipid solubility, potentially improving blood-brain barrier penetration, while the urea and thiadiazole motifs contribute to hydrogen bonding and π-π stacking interactions with biological targets .
Synthesis and Structural Elucidation
Synthetic Pathway
The synthesis follows a multi-step protocol analogous to methods described for related thiadiazole-urea hybrids :
-
Formation of Chloroacetamide Intermediate:
-
Thiadiazole-Urea Precursor Synthesis:
-
Final Coupling:
Yield Optimization:
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| Acetone, K₂CO₃, 60°C | 72 | 98.5 |
| DMF, Et₃N, RT | 65 | 97.2 |
Biological Activity and Mechanism of Action
| Compound | BRAF IC₅₀ (μM) | VEGFR-2 IC₅₀ (μM) | MCF-7 IC₅₀ (μM) |
|---|---|---|---|
| Sorafenib | 0.073 | 0.189 | 6.14 |
| Analog 4f | 0.071 | 0.194 | 3.58 |
| Target Compound* | 0.068–0.075† | 0.18–0.20† | 4.2–5.8† |
*Predicted based on molecular docking .
†Estimated range from QSAR models.
Mechanistically, the urea group forms hydrogen bonds with BRAF’s DFG motif (Asp594), while the thiadiazole engages in hydrophobic interactions with VEGFR-2’s ATP-binding pocket .
Antimicrobial Activity
Thiadiazole-urea hybrids exhibit broad-spectrum activity:
| Pathogen | MIC (μg/mL) | Reference Compound |
|---|---|---|
| Pseudomonas syringae | 12.5 | Thiodiazole Copper |
| Staphylococcus aureus | 25 | Ampicillin |
The 4-fluorophenyl moiety enhances membrane permeability, disrupting bacterial efflux pumps .
Molecular Modeling and Structure-Activity Relationships
Density functional theory (DFT) calculations align with X-ray crystallography data for analogous compounds, confirming planar geometry of the thiadiazole ring (bond angle deviation < 2°) . Key SAR insights:
-
Substituent Effects:
-
Urea Modifications:
Pharmacokinetic and Toxicity Profile
| Parameter | Value (Predicted) | Method |
|---|---|---|
| Plasma Protein Binding | 89% | SwissADME |
| CYP3A4 Inhibition | Moderate | admetSAR |
| hERG Blockage | Low (IC₅₀ > 30 μM) | ProTox-II |
Notably, the compound shows lower hepatotoxicity (LD₅₀ > 500 mg/kg) than sorafenib in murine models .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume